4-Aminophenylboronic acid pinacol ester

Boronic ester stability Protodeboronation Oxidation resistance

Free 4-aminophenylboronic acid is prone to protodeboronation and oxidation, causing variable yields in multi-step Suzuki couplings. The pinacol ester eliminates these degradation issues, ensuring the boronate moiety remains intact until coupling. Key differentiators: • Higher mp (165-169°C) simplifies handling and accurate weighing. • Stable in organic solvents for homogeneous Suzuki reactions. • Versatile building block for biaryl libraries, Hg(II) probes, and conjugated polymers. Supplied at ≥98% purity; available from stock for immediate global dispatch.

Molecular Formula C12H18BNO2
Molecular Weight 219.09 g/mol
CAS No. 214360-73-3
Cat. No. B048075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenylboronic acid pinacol ester
CAS214360-73-3
Synonyms(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;  2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;  4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;  4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneamine;  4-Aminophenylboronic
Molecular FormulaC12H18BNO2
Molecular Weight219.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N
InChIInChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,14H2,1-4H3
InChIKeyZANPJXNYBVVNSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Overview


4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 4-aminophenylboronic acid pinacol ester, is a boronic ester derivative with the molecular formula C12H18BNO2 and a molecular weight of 219.09 g/mol [1]. This compound, available as a white to yellow crystalline powder with a melting point of 165–169 °C , serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl architectures [2]. Its pinacol boronate moiety confers enhanced stability relative to the corresponding free boronic acid, while the primary aniline group provides a versatile handle for further derivatization, making it a strategic building block in pharmaceutical and materials chemistry [3].

Stable boronic ester for multi-step synthetic sequences
Aniline handle enables further derivatization workflows
Suited for anhydrous organic reaction media

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline vs 4-Aminophenylboronic Acid


Substituting 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with the free 4-aminophenylboronic acid introduces substantial risks of protodeboronation and oxidation under common reaction and storage conditions [1]. The pinacol ester exhibits markedly reduced susceptibility to these degradation pathways, translating to longer shelf life and broader compatibility with aqueous or aerobic reaction media [2]. Furthermore, the ester's higher melting point (165–169 °C vs. 62–66 °C for the free acid) facilitates easier handling and accurate weighing in laboratory and production settings [3]. These differences are not merely incremental; they directly impact reproducibility, yield consistency, and the practical feasibility of multi-step synthetic sequences where the boronate moiety must remain intact until the desired coupling step.

Stability May shift degradation profile; pinacol ester stability context may not transfer to free boronic acid.
Handling Physical form may differ; lower melting point analog can alter weighing accuracy and stoichiometry.
Solubility Aqueous solubility context may differ; free acid may partition differently or hydrolyze in anhydrous protocols.

Key Differentiation Evidence: Pinacol Ester vs Analogs


Superior Resistance to Protodeboronation and Oxidation

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibits enhanced stability against protodeboronation and oxidation compared to the free 4-aminophenylboronic acid [1]. This is a class-level property of pinacol boronic esters, which are known to be less prone to these common degradation pathways [2]. While direct quantitative data for this specific compound pair is not available in the open literature, the class-level inference is supported by the well-established behavior of aryl boronic acids versus their pinacol esters.

Protodeboronation Resistance
Class-level inference
Qualitative class-level advantage
Supports stability expectation screening.
Data to verify; class-level inference.
Boronic ester stability Protodeboronation Oxidation resistance

Higher Melting Point for Handling and Weighing Accuracy

The pinacol ester 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a melting point of 165–169 °C, reported as a crystalline solid at room temperature . In contrast, 4-aminophenylboronic acid melts at 62–66 °C [1]. The significantly higher melting point of the ester minimizes issues with hygroscopicity and clumping, enabling more accurate weighing and easier handling in laboratory and industrial settings.

Melting Point
Head-to-head reported
165–169 °C vs. 62–66 °C
Reported handling and weighing context.
Approximately 100 °C higher.
Melting point Physical form Handling

Organic Solvent Solubility for Anhydrous Coupling Protocols

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is insoluble in water but soluble in chloroforom and other organic solvents [1]. This contrasts with the free boronic acid, which has appreciable water solubility and can undergo hydrolysis in aqueous media [2]. The ester's solubility profile is advantageous for Suzuki-Miyaura couplings conducted in anhydrous or biphasic organic solvent systems, where the free acid may partition into the aqueous phase or decompose.

Water Solubility
Class-level inference
Insoluble vs. soluble in water
Supports anhydrous reaction medium fit.
Class-level property inference.
Solubility Organic synthesis Reaction medium

Fluorescent Mercury(II) Detection via Energy Transfer Probes

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been specifically employed in the development of fluorogenic indicators for mercury(II) detection, leveraging through-bond energy transfer from pentaquinone to rhodamine . This application takes advantage of the compound's boronate ester as a recognition element for mercury, which is not readily achievable with the free boronic acid due to its higher reactivity and potential for non-specific binding. While quantitative detection limits are not specified in the cited source, the compound's established role in this application underscores its unique utility in chemosensing.

Hg(II) Detection Probe
Source review
Reported fluorogenic indicator component
Specific chemosensing application context.
Source lacks quantitative detection limits.
Fluorescent probe Mercury detection Energy transfer

Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry and Materials

The pinacol ester is extensively utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to synthesize diverse biaryl compounds, including substituted 3-phenyl-4H-1-benzopyran-4-ones (via reaction with iodochromones) , potential antitubercular and antimicrobial agents , and monomers for n-channel field-effect transistors . While direct yield comparisons with the free acid are not provided, the ester's enhanced stability and handling characteristics make it a preferred reagent for these demanding applications, as evidenced by its widespread adoption in the literature.

Medicinal Chemistry Coupling
Cross-study context
Broad coupling substrate scope reported
Supports drug discovery workflow fit.
Operational simplicity vs. free acid.
Suzuki-Miyaura Biaryl synthesis Medicinal chemistry

Building Block for Organic Electronics and Semiconducting Polymers

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been utilized in the synthesis of pyromellitic diimide-based polymers for solution-processable n-channel field-effect transistors and in the preparation of hexaphenylbenzene derivatives as bioprobes . These applications leverage the compound's ability to introduce aniline functionality into conjugated systems via Suzuki coupling. While comparative data against other aniline boronic esters is lacking, the compound's specific use in these materials contexts highlights its compatibility with electronic-grade synthesis and its potential to impart desirable electronic properties.

Organic Electronics Monomer
Supporting evidence
Demonstrated in semiconducting polymer synthesis
Materials science procurement relevance.
Compatibility with electronic-grade synthesis.
Organic electronics Semiconductors Field-effect transistors

Optimal Application Scenarios


Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

Researchers synthesizing libraries of biaryl compounds for drug discovery should prioritize 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline when the synthetic sequence involves multiple steps before the coupling event or when reactions are conducted in organic solvents. The pinacol ester's resistance to protodeboronation and oxidation ensures the boronate moiety remains intact, leading to higher and more reproducible yields compared to using the free boronic acid, which may degrade prematurely [1]. Its solubility in organic solvents also facilitates homogeneous reaction conditions, a critical factor in optimizing Suzuki-Miyaura coupling efficiency .

Fluorogenic Mercury(II) Detection

Analytical chemists developing fluorogenic probes for mercury(II) should procure 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a key building block. The compound has been successfully integrated into energy-transfer-based indicators where the boronate ester serves as a selective recognition unit for Hg(II) . This specific application is not readily served by the free boronic acid or other analogs, making the pinacol ester the reagent of choice for this niche.

Monomers for Solution-Processable Organic Semiconductors

Materials scientists fabricating n-channel field-effect transistors or other organic electronic devices should consider 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline for the preparation of pyromellitic diimide-based polymers and related conjugated materials . The compound's high purity and defined melting point (165–169 °C) ensure accurate stoichiometry during polymerization, a prerequisite for achieving the desired electronic properties and device performance [2].

Application
Selection Property
Validation Focus
Biaryl synthesis
Boronate stability in multi-step sequences
Yield consistency and anhydrous protocol fit
Mercury(II) detection
Boronate ester recognition unit
Fluorogenic indicator response context
Semiconducting polymers
Electronic-grade synthesis compatibility
Device performance and stoichiometry control

Technical Documentation Hub

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54 linked technical documents
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